molecular formula C7H5Cl2FS B6314408 (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane CAS No. 1806277-16-6

(2,4-Dichloro-6-fluorophenyl)(methyl)sulfane

Cat. No.: B6314408
CAS No.: 1806277-16-6
M. Wt: 211.08 g/mol
InChI Key: GMPUFDWXACGBFO-UHFFFAOYSA-N
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Description

(2,4-Dichloro-6-fluorophenyl)(methyl)sulfane: is a chemical compound with the molecular formula C₇H₅Cl₂FS. It is characterized by the presence of two chlorine atoms, one fluorine atom, and a methylsulfane group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane typically involves the reaction of 2,4-dichloro-6-fluorophenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines, alkoxides; reactions are usually conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amino or alkoxy derivatives of the phenyl ring

Scientific Research Applications

Chemistry: (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of halogenated phenyl sulfides on biological systems. It may be used in assays to investigate enzyme inhibition or to explore its potential as a bioactive molecule.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. Researchers investigate its potential as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of agrochemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    (2,4-Dichlorophenyl)(methyl)sulfane: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    (2,4-Difluorophenyl)(methyl)sulfane: Contains two fluorine atoms instead of chlorine, potentially altering its properties and applications.

    (2,4-Dichloro-6-fluorophenyl)(ethyl)sulfane: Has an ethyl group instead of a methyl group, which may affect its chemical behavior and interactions.

Uniqueness: (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane is unique due to the specific combination of chlorine, fluorine, and methylsulfane groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,5-dichloro-3-fluoro-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FS/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPUFDWXACGBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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